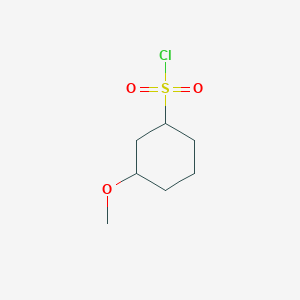

3-Methoxycyclohexane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclohexane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAUOHSZLJFCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592789-64-4 | |

| Record name | 3-methoxycyclohexane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 3 Methoxycyclohexane 1 Sulfonyl Chloride

Precursor Chemistry and Stereoselective Functionalization Towards the Cyclohexyl Scaffold

The foundation for the synthesis of 3-methoxycyclohexane-1-sulfonyl chloride lies in the preparation of appropriately substituted cyclohexane (B81311) precursors. The stereochemical relationship between the methoxy (B1213986) group at the 3-position and the eventual sulfonyl chloride group at the 1-position is a critical consideration in the synthetic design.

Synthesis of 3-Methoxycyclohexane Derivatives as Synthetic Intermediates

The primary precursors for this compound are 3-methoxycyclohexanol isomers. These can be synthesized through various routes, with the choice of method influencing the resulting stereochemistry. A common starting material is 3-methoxyphenol (B1666288), which can be prepared from resorcinol (B1680541) by methylation with dimethyl sulfate. nih.gov Subsequent hydrogenation of 3-methoxyphenol over a suitable catalyst, such as rhodium on alumina, can yield a mixture of cis- and trans-3-methoxycyclohexanol. atlanchimpharma.com The specific stereoisomers can often be separated by chromatographic techniques. PubChem provides information on both cis-3-methoxycyclohexanol (B2581982) (CAS 16327-00-7) and the general 3-methoxycyclohexan-1-ol (B1200588) (CAS 89794-53-6), highlighting their importance as accessible starting materials. atlanchimpharma.comtcichemicals.com

Alternatively, stereoselective reduction of 3-methoxycyclohexanone (B95188) can provide access to specific isomers of 3-methoxycyclohexanol. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reduction, affording predominantly either the cis or trans alcohol.

Methodologies for Introducing Key Functional Groups Prior to Chlorosulfonation

With the 3-methoxycyclohexanol precursor in hand, the next critical step is the introduction of a sulfur-containing functional group at the 1-position. This transformation must be conducted in a manner that allows for subsequent conversion to the desired sulfonyl chloride.

A powerful and stereospecific method for achieving this is the Mitsunobu reaction. tcichemicals.comwikipedia.orgorganic-chemistry.org This reaction allows for the conversion of a secondary alcohol to a variety of nucleophilic substitution products with a clean inversion of stereochemistry. wikipedia.org By reacting 3-methoxycyclohexanol with a sulfur-based nucleophile like thioacetic acid (CH₃COSH) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), a 3-methoxycyclohexyl thioacetate (B1230152) can be formed. rsc.org This reaction proceeds via an Sₙ2 mechanism, meaning that if the starting material is, for example, cis-3-methoxycyclohexanol, the product will be trans-3-methoxycyclohexyl thioacetate. This stereochemical control is a significant advantage of the Mitsunobu reaction. wikipedia.org The resulting thioacetate can then be hydrolyzed to the corresponding thiol, 3-methoxycyclohexanethiol.

| Reaction | Reagents | Key Feature | Stereochemistry |

| Mitsunobu Thioacetylation | Alcohol, Thioacetic Acid, PPh₃, DEAD | Conversion of alcohol to thioacetate | Inversion of configuration |

Targeted Chlorosulfonation Strategies for the Introduction of the Sulfonyl Chloride Moiety

The final stage of the synthesis involves the conversion of the sulfur-containing intermediate into the target sulfonyl chloride. This can be approached through direct methods or multistep sequences.

Direct Halogenation-Sulfonylation Protocols

Direct chlorosulfonation of the 3-methoxycyclohexane scaffold represents a potentially efficient route. While the direct chlorosulfonation of alkanes using a mixture of sulfur dioxide and chlorine in the presence of actinic light is a known process, its application to functionalized cyclic systems like 3-methoxycyclohexane is not well-documented and may lack selectivity. google.com The reaction of saturated ethers with chlorosulfonic acid can be complex and may lead to ring opening or other side reactions, making this a less predictable approach for this specific target. pageplace.denih.gov

Multistep Synthetic Routes Involving Sulfur-Containing Intermediates

A more controlled and widely applicable approach involves the synthesis and subsequent oxidation of a sulfur-containing intermediate, such as a thiol or a disulfide.

The oxidation of thiols to sulfonyl chlorides is a well-established transformation with several reliable methods. These methods offer good yields and can be performed under relatively mild conditions. The intermediate 3-methoxycyclohexanethiol, obtained as described in section 2.1.2, is an ideal substrate for these reactions.

Several reagent systems have been shown to be effective for the oxidative chlorination of thiols:

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. The reaction is typically fast and efficient, proceeding at room temperature. google.comresearchgate.net

N-Chlorosuccinimide (NCS) and Hydrochloric Acid (HCl): A mixture of NCS and dilute HCl can smoothly oxidize thiols to the corresponding sulfonyl chlorides in good yields. organic-chemistry.org This method benefits from the ease of handling of the reagents.

Hydrogen Peroxide and Zirconium Tetrachloride (H₂O₂/ZrCl₄): This system is another efficient reagent for the oxidative conversion of thiols and disulfides to sulfonyl chlorides, offering high yields and short reaction times under mild conditions. organic-chemistry.org

The general scheme for the conversion of 3-methoxycyclohexanethiol to the target sulfonyl chloride is as follows:

The choice of method will depend on factors such as substrate tolerance, desired scale, and reagent availability.

| Oxidizing System | Substrate | Product | Key Advantages |

| H₂O₂ / SOCl₂ | Thiol | Sulfonyl chloride | High reactivity, fast reaction times |

| NCS / HCl | Thiol | Sulfonyl chloride | Good yields, readily available reagents |

| H₂O₂ / ZrCl₄ | Thiol/Disulfide | Sulfonyl chloride | High yields, mild conditions |

Synthesis from Sulfonic Acids

The conversion of a sulfonic acid to its corresponding sulfonyl chloride is a fundamental transformation in organic synthesis. researchgate.net This approach involves the reaction of 3-methoxycyclohexanesulfonic acid with a suitable chlorinating agent. A variety of reagents have been developed for this purpose, aiming to improve upon classical methods that often require harsh conditions or produce difficult-to-remove byproducts. researchgate.netlookchem.com

Modern methodologies employ reagents that operate under mild conditions, offer high yields, and simplify product isolation. organic-chemistry.org For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been reported as an efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.comorganic-chemistry.org The reaction proceeds with a simple grinding method, and after completion, the product can be isolated by adding water and extracting with an organic solvent. lookchem.com Another effective reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), which can activate sulfonic acids for conversion. organic-chemistry.org Traditional reagents like phosphorus oxychloride and thionyl chloride are also used, sometimes under solvent-free or microwave-assisted conditions to enhance reaction rates and yields. researchgate.netorganic-chemistry.org

Table 1: Comparison of Chlorinating Agents for Sulfonic Acid Conversion

| Reagent | Typical Conditions | Advantages | Source(s) |

|---|---|---|---|

| TAPC | Solvent-free, 25 °C, grinding | Mild conditions, high efficiency, easy isolation | lookchem.comorganic-chemistry.org |

| Thionyl Chloride (SOCl₂) / DMF | Varies, often with heating | Common, effective for many substrates | researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Heating, solvent-free | Powerful, useful for less reactive acids | researchgate.netthieme-connect.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Microwave, 80 °C, acetone (B3395972) | Rapid, high-yielding, avoids isolating the sulfonyl chloride | organic-chemistry.org |

Utilizing S-Alkylisothiourea Salts as Precursors

A highly effective and environmentally conscious method for preparing alkanesulfonyl chlorides involves the use of S-alkylisothiourea salts as stable, odorless precursors. organic-chemistry.orgthieme-connect.com This strategy avoids the direct handling of volatile and odorous thiols. organic-chemistry.org The synthesis is a two-step process starting from the corresponding alkyl halide, in this case, a 3-methoxycyclohexyl halide.

First, the 3-methoxycyclohexyl halide is reacted with inexpensive and readily available thiourea (B124793) to form the stable S-(3-methoxycyclohexyl)isothiourea salt. organic-chemistry.orgthieme-connect.com In the second step, this salt undergoes oxidative chlorosulfonation. N-chlorosuccinimide (NCS) is a commonly used reagent for this transformation, proceeding efficiently under mild conditions to yield the desired this compound. organic-chemistry.orgorganic-chemistry.org This method is noted for its broad substrate compatibility and operational simplicity. organic-chemistry.orgthieme-connect.com An advantage of using NCS is that the byproduct, succinimide (B58015), can be recycled back into NCS, making the process more sustainable, especially for large-scale synthesis. organic-chemistry.orgthieme-connect.com Alternative oxidants like sodium chlorite (B76162) (NaClO₂) have also been successfully employed for this conversion. organic-chemistry.org

Table 2: Oxidative Chlorosulfonation of S-Alkylisothiourea Salts

| Reagent System | Key Features | Yields | Source(s) |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Mild conditions, recyclable byproduct | Moderate to excellent | organic-chemistry.orgthieme-connect.com |

| Sodium Hypochlorite (B82951) (Bleach) | Inexpensive, environmentally friendly | High | organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | Safe, applicable to various sulfur substrates | High | organic-chemistry.org |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing the synthesis of this compound for large-scale production requires a focus on catalytic methods to improve efficiency and precise control over the product's chemical structure.

Catalytic Approaches in Sulfonyl Chloride Formation

The integration of catalysts into the synthesis of sulfonyl chlorides can significantly enhance reaction efficiency, reduce waste, and allow for milder conditions compared to stoichiometric methods. Both metal-based and metal-free photocatalytic systems have emerged as powerful tools. rsc.orgacs.org

A classic catalytic approach is the Sandmeyer-type reaction, where a diazonium salt is reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride, to form the sulfonyl chloride. acs.orgacs.org This method can be adapted for the synthesis of this compound, starting from 3-methoxyaniline.

More recently, visible-light photocatalysis has provided innovative pathways. acs.org Iridium-based photocatalysts, for example, can mediate the atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes. acs.org Conversely, such catalysts can be used to generate sulfonyl radicals from precursors under redox-neutral conditions. rsc.org Heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) (K-PHI) offer a sustainable alternative, capable of synthesizing sulfonyl chlorides from various thio-precursors under visible light irradiation. nih.gov These photocatalytic methods are prized for their high functional group tolerance and mild reaction conditions, operating at room temperature. acs.org

Table 3: Selected Catalytic Systems for Sulfonyl Chloride Synthesis

| Catalyst Type | Precursor | Conditions | Key Advantages | Source(s) |

|---|---|---|---|---|

| Copper (e.g., CuCl) | Diazonium Salt | SO₂, acid | Well-established, versatile (Sandmeyer-type) | acs.orgacs.org |

| Iridium Photocatalyst | Sulfonyl Precursors | Visible light, room temp. | High functional group tolerance, mild conditions | acs.org |

| Potassium Poly(heptazine imide) | Thioacetates, Thiols | Visible light, room temp. | Metal-free, heterogeneous, sustainable | acs.orgnih.gov |

Methodological Aspects of Isolation and Purification of this compound

The purification of sulfonyl chlorides requires methods that account for their reactivity, particularly their sensitivity to hydrolysis back to the corresponding sulfonic acid. acs.org The isolation strategy often involves an aqueous workup designed to precipitate the product while removing water-soluble impurities.

A general procedure involves pouring the final reaction mixture into a large volume of cold water or an ice-water mixture. rsc.org The low solubility of the organic sulfonyl chloride in water causes it to precipitate as a solid or separate as an oil, while ionic and polar byproducts remain in the aqueous phase. acs.org The crude product is then collected by filtration or separated via extraction with a water-immiscible organic solvent like diethyl ether or ethyl acetate. lookchem.comrsc.org

Further purification can be achieved through several techniques:

Aqueous Washing: The organic extract is often washed sequentially with dilute acid, water, and brine to remove any remaining impurities. A specific method for purifying crude liquid organosulfonyl chlorides involves scrubbing with a concentrated aqueous solution of hydrochloric acid, which helps to extract residual sulfonic acid. google.com

Drying and Concentration: The purified organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. rsc.org

Chromatography: For high-purity requirements, flash column chromatography on silica (B1680970) gel is a common final purification step. rsc.org

Vacuum Stripping: For liquid products, vacuum stripping, sometimes with an inert gas sweep, can be used to remove volatile impurities at a low temperature (e.g., below 70 °C) to minimize thermal decomposition or hydrolysis. google.com

Careful handling to minimize exposure to atmospheric moisture is crucial throughout the isolation and purification process.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Methoxycyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The primary mode of reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. This process involves the displacement of the chloride ion, an excellent leaving group, by a nucleophile. The general mechanism for this transformation is a topic of ongoing discussion, with evidence supporting both a concerted SN2-like mechanism and a stepwise addition-elimination pathway, depending on the substrate, nucleophile, and reaction conditions.

Aminosulfonylation: Formation of N-Substituted Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis, a class of compounds with significant applications in medicinal chemistry and materials science.

It is anticipated that 3-methoxycyclohexane-1-sulfonyl chloride would readily react with primary and secondary amines in the presence of a base to afford the corresponding N-substituted 3-methoxycyclohexanesulfonamides. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride generated during the reaction.

The reaction would proceed via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the electron-donating methoxy (B1213986) group at the 3-position of the cyclohexane (B81311) ring might have a minor electronic effect on the reactivity of the sulfonyl chloride, but steric factors associated with the cyclohexane ring would likely play a more significant role in dictating the reaction rate and yield.

Hypothetical Reaction Data:

| Amine | Product | Expected Yield |

| Aniline | N-phenyl-3-methoxycyclohexanesulfonamide | Moderate to High |

| Diethylamine | N,N-diethyl-3-methoxycyclohexanesulfonamide | High |

| Morpholine | 1-((3-methoxycyclohexyl)sulfonyl)morpholine | High |

This table represents a hypothetical projection of outcomes based on general principles of sulfonamide synthesis, as specific experimental data for this compound is not available.

A particularly interesting, yet unexplored, area is the potential for intramolecular cyclization reactions involving derivatives of this compound. If a nucleophilic group, such as an amine, were present elsewhere on the molecule, intramolecular aminosulfonylation could lead to the formation of novel heterocyclic compounds containing a sulfonamide moiety within a ring system. The regioselectivity and stereoselectivity of such cyclizations would be of considerable interest, potentially leading to complex polycyclic architectures.

Oxy-Sulfonylation: Synthesis of Sulfonate Esters

The reaction of sulfonyl chlorides with alcohols or phenols provides access to sulfonate esters, which are valuable as intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions.

This compound is expected to react with a variety of alcohols and phenols in the presence of a base to yield the corresponding 3-methoxycyclohexyl sulfonate esters. The reactivity would likely follow the established order, with primary alcohols reacting more readily than secondary alcohols, and phenols requiring appropriate activation or stronger basic conditions.

Hypothetical Reaction Data:

| Alcohol/Phenol | Product | Expected Yield |

| Methanol | Methyl 3-methoxycyclohexanesulfonate | High |

| Phenol | Phenyl 3-methoxycyclohexanesulfonate | Moderate |

| tert-Butanol | tert-Butyl 3-methoxycyclohexanesulfonate | Low to Moderate |

This table represents a hypothetical projection of outcomes based on general principles of sulfonate ester synthesis, as specific experimental data for this compound is not available.

An important aspect of the oxy-sulfonylation of chiral alcohols is the stereochemical outcome at the alcohol's stereocenter. The reaction of an alcohol with a sulfonyl chloride to form a sulfonate ester proceeds with retention of configuration at the chiral carbon of the alcohol. This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond is cleaved, and a new S-O bond is formed.

In the context of this compound, if it were to react with a chiral alcohol, the resulting sulfonate ester would retain the stereochemistry of that alcohol. Similarly, the stereochemistry of the this compound itself (which can exist as cis and trans isomers) would be retained in the product. The separation and characterization of these diastereomeric products would be a valuable area of investigation.

Carbon-Sulfonylation Reactions with Activated Carbon Nucleophiles

The sulfonyl chloride moiety in this compound is a potent electrophile, readily undergoing reactions with soft carbon nucleophiles. A key example of this reactivity is the C-sulfonylation of enolates or their synthetic equivalents, such as silyl (B83357) enol ethers. These reactions provide a direct route to β-keto sulfones, which are valuable synthetic intermediates.

The reaction between a silyl enol ether and this compound, typically catalyzed by a transition metal complex like a ruthenium(II) phosphine (B1218219) complex, proceeds to afford the corresponding β-keto sulfone in good to high yields. rsc.org The mechanism involves the activation of the sulfonyl chloride by the catalyst, followed by the nucleophilic attack of the silyl enol ether.

A representative transformation is shown below:

Reaction of this compound with a silyl enol ether.

The resulting 2-(3-methoxycyclohexane-1-sulfonyl)cyclohexan-1-one contains the characteristic β-keto sulfone functionality. The utility of this method lies in its efficiency and the mild conditions under which it can be performed.

Reduction Chemistry of the Sulfonyl Chloride Functionality

The sulfonyl chloride group is susceptible to reduction by various reagents, leading to the formation of either sulfinic acids and their derivatives or, under more forcing conditions, the corresponding thiols.

Formation of Sulfinic Acid Derivatives

The partial reduction of this compound yields 3-methoxycyclohexane-1-sulfinic acid. This transformation can be accomplished using a range of reducing agents. While free sulfinic acids can be unstable, they are often generated and used in situ or isolated as their more stable salts. nih.gov

Commonly employed methods for the reduction of sulfonyl chlorides to sulfinic acids include the use of mild reducing agents such as sodium sulfite (B76179) or zinc dust. nih.gov The choice of reagent and reaction conditions is crucial to prevent over-reduction to the thiol. The general instability of aliphatic sulfinic acids suggests that they are typically generated and derivatized in a subsequent step. researchgate.net

Table 1: Selected Reagents for the Reduction of Sulfonyl Chlorides to Sulfinic Acids

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution | nih.gov |

| Zinc (Zn) | Acidic medium | nih.gov |

Access to Thiol Analogues

Complete reduction of the sulfonyl chloride functionality in this compound leads to the formation of 3-methoxycyclohexane-1-thiol. This conversion requires more potent reducing agents than those used for sulfinic acid synthesis.

A widely used reagent for this transformation is lithium aluminum hydride (LiAlH₄). taylorfrancis.comacs.org The reaction is typically carried out in an anhydrous ethereal solvent. Other methods include the use of zinc in the presence of an acid or catalytic hydrogenation over a palladium catalyst. taylorfrancis.comgoogle.com Triphenylphosphine in the presence of iodine has also been reported to effectively reduce sulfonyl chlorides to thiols. oup.com

Table 2: Reagents for the Reduction of Sulfonyl Chlorides to Thiols

| Reagent | Reaction Conditions | Reference |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, reflux | taylorfrancis.comacs.orgacs.org |

| Zinc (Zn) / Acid | Acetic acid or sulfuric acid | google.com |

| H₂ / Palladium on Carbon (Pd/C) | Moderate pressure, with a mild base | taylorfrancis.comgoogle.com |

Exploration of Radical-Mediated Transformations Involving the Sulfonyl Chloride

The sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 3-methoxycyclohexanesulfonyl radical. This reactive intermediate can participate in a variety of radical-mediated transformations, offering alternative pathways for functionalization.

Visible-light photoredox catalysis is a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.netsemanticscholar.org In the presence of a suitable photocatalyst and a hydrogen atom donor like tris(trimethylsilyl)silane, the sulfonyl radical can be trapped by alkenes in a hydrosulfonylation reaction. researchgate.netresearchgate.net This process allows for the formation of C(sp³)-sulfonylated products.

Furthermore, photoredox-catalyzed radical-radical cross-coupling reactions have been developed, where sulfonyl radicals generated from sulfonyl chlorides can couple with other radical species, such as those derived from trifluoroborate salts. nih.govresearchgate.net These methods enable the construction of new carbon-sulfur bonds under redox-neutral conditions. The radical generated from this compound can also add to unsaturated systems like alkenes and alkynes in atom transfer radical addition (ATRA) processes. researchgate.netmagtech.com.cn

Investigations into Chemo-, Regio-, and Diastereoselectivity in Reactions of this compound

The presence of multiple functional groups and stereocenters in this compound makes the study of selectivity in its reactions particularly important.

Chemoselectivity : The sulfonyl chloride moiety is generally the most reactive site in the molecule towards nucleophiles. nih.gov In reactions with reagents that could potentially react with the ether linkage, selective transformation at the sulfonyl chloride is typically observed. This is due to the high electrophilicity of the sulfur atom and the excellent leaving group ability of the chloride ion.

Regioselectivity : In reactions involving the cyclohexane ring, such as eliminations or additions to a derived cyclohexene, the position of the methoxy group can influence the regiochemical outcome. wikipedia.orgnumberanalytics.com For instance, in an E2 elimination reaction, the formation of the double bond would be governed by Zaitsev's or Hofmann's rule, with the methoxy group potentially influencing the acidity of adjacent protons.

Diastereoselectivity : The cyclohexane ring exists predominantly in a chair conformation. The substituents, the sulfonyl chloride and methoxy groups, can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions. libretexts.org The bulky sulfonyl chloride group is expected to strongly prefer the equatorial position to minimize these unfavorable steric clashes. The diastereoselectivity of reactions at the sulfonyl chloride or at the ring will be influenced by the preferred conformation of the molecule. nih.gov Nucleophilic attack on the sulfonyl group, for example, will likely occur from the less sterically hindered face, which is determined by the conformational bias of the substituted cyclohexane ring.

Cross-Coupling Reactions of Sulfonyl Chlorides

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful method for carbon-carbon and carbon-heteroatom bond formation. Sulfonyl chlorides, including aliphatic derivatives like this compound, can serve as electrophilic partners in these transformations.

Suzuki-Miyaura Coupling : Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of sulfonyl chlorides with boronic acids have been reported. researchgate.netchemrevlett.com While this reaction is well-established for arylsulfonyl chlorides, its application to aliphatic sulfonyl chlorides is also feasible. This reaction would couple the 3-methoxycyclohexyl moiety with various aryl, heteroaryl, or alkenyl groups from the boronic acid partner. researchgate.net The reactivity order generally places sulfonyl chlorides between aryl iodides and aryl bromides. mit.edu

Negishi Coupling : The Negishi coupling, which utilizes organozinc reagents as nucleophiles, is another important cross-coupling reaction. wikipedia.orgorganic-chemistry.org Nickel and palladium catalysts are commonly employed. wikipedia.org The reaction of this compound with an organozinc reagent would provide a direct route to couple the 3-methoxycyclohexyl group with another organic fragment, allowing for the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. wikipedia.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., PdCl₂) | Boronic Acids (R-B(OH)₂) | R-SO₂-R' → R-R' | researchgate.netchemrevlett.com |

Desulfitative Coupling Reactions

Desulfitative coupling reactions are a class of chemical transformations that involve the use of organosulfonyl chlorides as coupling partners, proceeding with the extrusion of sulfur dioxide (SO₂). These reactions have gained considerable traction as a powerful method for the formation of new chemical bonds.

The palladium-catalyzed desulfitative coupling of this compound can be envisioned with various coupling partners, such as (hetero)arenes, to form C(sp³)–C(sp²) bonds. While direct examples involving this compound are not prevalent in the literature, the reactivity can be inferred from established protocols with other sulfonyl chlorides. chemrevlett.comchemrevlett.com The general transformation involves the coupling of the sulfonyl chloride with a C–H bond of a suitable partner, catalyzed by a palladium complex. chemrevlett.com

A proposed reaction scheme for the desulfitative coupling of this compound with a generic arene is presented below. The reaction typically requires a palladium catalyst, a ligand, and a base.

Scheme 1: Proposed Desulfitative Coupling of this compound

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high efficiency and selectivity. Aryl sulfonyl chlorides possessing electron-withdrawing groups often exhibit higher yields in such couplings. chemrevlett.com

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 65 |

| 2 | PdCl₂ | SPhos | Cs₂CO₃ | Dioxane | 72 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | DMF | 78 |

This is a hypothetical data table based on typical conditions for desulfitative coupling reactions.

The mechanism for the desulfitative coupling reaction is believed to proceed through a catalytic cycle involving the palladium catalyst. chemrevlett.com The proposed mechanism initiates with the oxidative addition of the palladium(0) species into the sulfur-chlorine bond of this compound to form a palladium(II) intermediate. This is followed by the extrusion of sulfur dioxide to generate an alkylpalladium(II) complex. Subsequently, coordination of the arene coupling partner and a concerted metalation-deprotonation step, or a similar C-H activation event, leads to a diarylpalladium(II) intermediate. Finally, reductive elimination from this intermediate furnishes the coupled product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. chemrevlett.com

Palladium-Catalyzed Reductive Coupling

Palladium-catalyzed reductive coupling reactions offer a pathway to forge new bonds while simultaneously reducing one of the coupling partners. In the context of sulfonyl chlorides, these reactions can be utilized to form new carbon-carbon bonds under reductive conditions.

The palladium-catalyzed reductive coupling of this compound can be exemplified by its reaction with terminal alkynes. This transformation would lead to the formation of a trans-alkene, a valuable structural motif in organic chemistry. nih.gov This type of reaction typically requires a palladium catalyst, a hafnium co-catalyst precursor, and a hydrosilane as a mild reducing agent. nih.gov

A plausible reaction for the reductive coupling of this compound with a terminal alkyne is shown below.

Scheme 2: Proposed Palladium-Catalyzed Reductive Coupling of this compound

The reaction is notable for its high stereoselectivity, affording the trans-alkene as the major product. The reaction conditions are generally mild and tolerate a variety of functional groups on both the sulfonyl chloride and the alkyne. nih.gov

| Entry | Alkyne (R) | Hydrosilane | Solvent | Yield (%) |

| 1 | Phenyl | (EtO)₃SiH | THF | 85 |

| 2 | n-Butyl | PhSiH₃ | Dioxane | 78 |

| 3 | Cyclohexyl | PMHS | Toluene | 82 |

This is a hypothetical data table based on typical conditions for palladium-catalyzed reductive coupling reactions of sulfonyl chlorides with alkynes.

The mechanistic pathway for this reductive coupling is thought to involve a multi-step catalytic process. nih.gov The reaction is initiated by the formation of a hafnocene hydride species from the hafnocene difluoride precursor and the hydrosilane reducing agent. This hafnium hydride then undergoes hydrohafnation with the terminal alkyne to generate an alkenyl hafnium species. Concurrently, the palladium catalyst is believed to interact with the this compound. A key transmetalation step then occurs, where the alkenyl group is transferred from the hafnium to the palladium center. The resulting organopalladium intermediate then undergoes reductive elimination to yield the final trans-alkene product and regenerate the active catalytic species. nih.gov

Strategic Applications of 3 Methoxycyclohexane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Natural Products and Bioactive Compounds

Despite the potential for the cyclohexyl scaffold and the reactive sulfonyl chloride group to be useful in the synthesis of complex molecules, a review of scientific databases and chemical literature did not yield specific examples of 3-Methoxycyclohexane-1-sulfonyl chloride being used as a key building block for the synthesis of natural products or other bioactive compounds.

Incorporation into Pharmacologically Relevant Scaffolds

The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with an amine, is a common feature in many pharmacologically active molecules. aaronchem.com However, there is no specific information available in the researched literature that documents the incorporation of the 3-methoxycyclohexane-1-sulfonyl moiety into any pharmacologically relevant scaffolds.

Derivatization for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to optimize the properties of a lead compound. This often involves creating a library of derivatives to probe the interaction of the molecule with its biological target. nih.gov While the this compound could serve as a reagent for such derivatization, no specific SAR studies employing this compound have been reported in the available literature.

Utility in Protecting Group Chemistry and Functional Group Interconversions

Sulfonyl chlorides are known to be used to introduce sulfonyl protecting groups for amines, alcohols, and other functional groups due to their stability under a range of reaction conditions. orgsyn.org These protecting groups can be crucial in multi-step syntheses. However, the utility of this compound specifically as a protecting agent or in functional group interconversions is not described in the reviewed scientific literature.

Development of Novel Reagents and Catalysts Derived from this compound

The modification of the sulfonyl chloride group can lead to the development of new reagents or catalysts. For instance, the substitution of the chloride with other functionalities could impart specific catalytic activities. There are currently no documented instances of novel reagents or catalysts being developed from this compound in the sources consulted.

Contributions to Methodology Development in Sulfonylation and Related Transformations

New methodologies in organic synthesis are constantly being developed to improve efficiency, selectivity, and scope of chemical transformations. While there is broad research into sulfonylation reactions, no specific contributions to methodology development that utilize this compound have been identified. magtech.com.cn

Precursor for Materials Science Applications (e.g., polymers, functionalized surfaces)

Sulfonyl chlorides can be used as monomers or functionalizing agents in the development of new materials. For example, they can be incorporated into polymers to modify their properties or used to functionalize surfaces to alter their chemical and physical characteristics. rsc.orgnih.gov Research into the application of this compound as a precursor for polymers or for the functionalization of surfaces has not been found in the public domain. chemistryviews.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1592789-64-4 | sigmaaldrich.com |

| Molecular Formula | C₇H₁₃ClO₃S | sigmaaldrich.comuni.lu |

| Molecular Weight | 212.7 g/mol | sigmaaldrich.com |

| InChI Key | HWAUOHSZLJFCHX-UHFFFAOYSA-N | sigmaaldrich.comshachemlin.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ~95% | sigmaaldrich.comshachemlin.com |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 3 Methoxycyclohexane 1 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Methoxycyclohexane-1-sulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the methoxy (B1213986) group, the proton on the carbon bearing the sulfonyl chloride group, and the various methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the proton at the C1 position, bonded to the electron-withdrawing sulfonyl chloride group, would appear significantly downfield. The proton at the C3 position, attached to the methoxy group, would also have a distinct chemical shift. The coupling patterns (multiplicity) of these signals provide critical information about the connectivity and the relative stereochemistry of the substituents on the cyclohexane ring. For instance, the width and coupling constants of the signals for the C1 and C3 protons can help determine their axial or equatorial orientation, which in turn defines the cis/trans isomerism of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon attached to the sulfonyl chloride group and the carbon bearing the methoxy group are expected to have characteristic downfield shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals and establishing the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of protons, further aiding in the stereochemical assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on the specific isomer and solvent used.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.3 - 3.5 (s) | 56 - 58 |

| H1 | 3.5 - 3.8 (m) | 65 - 70 |

| H3 | 3.2 - 3.6 (m) | 78 - 82 |

| Cyclohexyl CH₂ | 1.2 - 2.2 (m) | 20 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. youtube.comyoutube.com These methods are crucial for identifying the presence of key structural motifs in this compound.

The IR spectrum is particularly useful for identifying the strong absorption bands associated with the sulfonyl chloride group. escholarship.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the -SO₂Cl group typically appear as two strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. escholarship.org The C-O stretching vibration of the methoxy group is expected to produce a strong band around 1075-1150 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and the methoxy group will be observed in the 2800-3000 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, is complementary to IR spectroscopy. escholarship.orgnih.gov While S=O stretches are also visible in Raman spectra, the S-Cl stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. ustc.edu.cnnih.gov A comparative analysis of the vibrational spectra of different stereoisomers of this compound could reveal subtle differences in band positions and intensities, which can be correlated with their specific conformations. escholarship.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 (strong) | 1370 - 1410 (moderate) |

| -SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 (strong) | 1166 - 1204 (strong) |

| -OCH₃ | C-O Stretch | 1075 - 1150 (strong) | 1075 - 1150 (weak) |

| Cyclohexane | C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| -S-Cl | S-Cl Stretch | ~400 - 600 (weak) | ~400 - 600 (strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. youtube.com For this compound, HRMS would provide a precise mass measurement of the molecular ion, confirming its elemental formula (C₇H₁₃ClO₃S). uni.lu

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation pathways of sulfonyl chlorides under EI conditions often involve the loss of the chlorine atom and the SO₂ group. acs.org The fragmentation of this compound would likely proceed through several key pathways. Initial fragmentation could involve the loss of a chlorine radical to form a sulfonyl cation. Subsequent fragmentation could lead to the loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfonyl compounds. acs.org The methoxycyclohexyl cation formed could then undergo further rearrangements and fragmentation, providing structural information about the cyclohexane ring and the position of the methoxy group.

The study of these fragmentation patterns is crucial for the structural confirmation of the parent compound and for the identification of related impurities or degradation products. youtube.comyoutube.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 212/214 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 177 | [M - Cl]⁺ |

| 149 | [M - SO₂ - H]⁺ |

| 113 | [M - SO₂Cl]⁺ (Methoxycyclohexyl cation) |

| 99 | [SO₂Cl]⁺ |

| 81 | [C₆H₉]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. nih.govrsc.org If a suitable single crystal of an isomer of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state.

This technique would unambiguously establish the cis or trans relationship between the methoxy and sulfonyl chloride groups and determine their axial or equatorial positions. For a chiral isomer, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration (R or S) at the chiral centers. The solid-state packing of the molecules in the crystal lattice, governed by intermolecular interactions, would also be revealed. nih.gov While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for monitoring the progress of reactions involving this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. omicsonline.orgcore.ac.uk Given the nature of sulfonyl chlorides, care must be taken to avoid degradation in the hot injector port. core.ac.uk GC-MS allows for the separation of different isomers and impurities, with the mass spectrometer providing definitive identification of each component. rsc.orgresearchgate.net The use of a selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity for trace-level analysis. omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly for less volatile or thermally labile derivatives. nih.gov Reversed-phase HPLC, coupled with a mass spectrometer, can effectively separate the compound from starting materials, byproducts, and degradation products. nih.govpatsnap.com The choice of mobile phase and column is critical for achieving optimal separation. patsnap.com LC-MS is also a powerful tool for reaction monitoring, allowing for the rapid assessment of reactant consumption and product formation over time.

Table 4: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Primary Application |

| GC-MS | RTX-5MS (or similar polysiloxane) | Helium | Mass Spectrometry (EI) | Purity assessment, isomer separation, impurity identification |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Mass Spectrometry (ESI) | Purity assessment of derivatives, reaction monitoring |

Computational and Theoretical Investigations Pertaining to 3 Methoxycyclohexane 1 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. acs.orgekb.eg These methods allow for the determination of optimized molecular geometry, charge distribution, and the energies of molecular orbitals, which are crucial for understanding a molecule's reactivity. nih.govepstem.net

For 3-Methoxycyclohexane-1-sulfonyl chloride, DFT calculations, likely using a basis set such as B3LYP/6-31G(d,p), would provide insights into its fundamental electronic properties. epstem.netresearchgate.net The geometry of the sulfonyl chloride group is of particular interest. In related sulfonyl chlorides, the S-O bonds are typically short, indicating a significant degree of double bond character, while the S-Cl and S-C bonds are single bonds. researchgate.net The distribution of electron density, often analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a high positive charge on the sulfur atom due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This electrophilicity is a key determinant of the reactivity of sulfonyl chlorides. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com In sulfonyl chlorides, the HOMO is typically localized on the chlorine and oxygen atoms, while the LUMO is centered on the antibonding σ* orbital of the S-Cl bond. This distribution makes the sulfur atom susceptible to nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for a Sulfonyl Chloride Moiety (Note: These values are illustrative and based on general findings for sulfonyl chlorides, not specific calculations for this compound.)

| Property | Representative Value | Description |

| S=O Bond Length | ~1.45 Å | Indicates significant double bond character. researchgate.net |

| S-Cl Bond Length | ~2.07 Å | A typical single bond length. |

| Mulliken Charge on S | High Positive Value | Reflects the electrophilic nature of the sulfur atom. researchgate.net |

| HOMO Energy | ~ -7.3 eV | Associated with the molecule's ionization potential. mdpi.com |

| LUMO Energy | ~ -3.2 eV | Associated with the molecule's electron affinity. mdpi.com |

| HOMO-LUMO Gap | ~ 4.1 eV | Indicates the molecule's relative kinetic stability. mdpi.com |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the characterization of transition states. nih.gov For sulfonyl chlorides, nucleophilic substitution at the sulfur atom is a common and important reaction class. nih.gov Theoretical studies on analogous systems, such as arenesulfonyl and alkanesulfonyl chlorides, have shown that these reactions typically proceed through a concerted S_N2-like mechanism or an addition-elimination mechanism involving a pentacoordinate intermediate. nih.govmdpi.comacs.org

In the case of this compound, reaction with a nucleophile would likely follow a bimolecular pathway. DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy. nih.gov The transition state for an S_N2-like reaction at the sulfonyl sulfur is expected to have a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving chloride ion in the apical positions. mdpi.com

The activation barrier for such a reaction is influenced by both electronic and steric factors. nih.gov The presence of the methoxy (B1213986) group on the cyclohexane (B81311) ring could have a modest electronic effect on the reactivity of the sulfonyl chloride group, which could be quantified through computational analysis of the activation energies for different conformers.

Table 2: Representative Activation Energies for Nucleophilic Substitution on Sulfonyl Chlorides (Note: These values are for illustrative purposes and represent typical ranges for reactions of sulfonyl chlorides with different nucleophiles.)

| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| R-SO₂Cl + Cl⁻ | Cl⁻ | Acetonitrile | 15-20 |

| R-SO₂Cl + H₂O | H₂O | Water | 20-25 |

| R-SO₂Cl + NH₃ | NH₃ | Gas Phase | 10-15 |

Conformational Analysis and Stereochemical Preferences of the Cyclohexane Ring

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The presence of two substituents on the ring leads to the possibility of several diastereomers and, for each, different conformational isomers. The relative stability of these conformers is governed by steric and stereoelectronic effects. sapub.orgstudysmarter.co.uk

A key steric consideration is the 1,3-diaxial interaction, which is the repulsive force between an axial substituent and the axial hydrogens on the same side of the ring. pressbooks.publibretexts.org Generally, substituents prefer to occupy the equatorial position to avoid these unfavorable interactions. libretexts.org Therefore, the conformer with the bulky sulfonyl chloride group in the equatorial position would be expected to be more stable.

Furthermore, the methoxy group introduces a stereoelectronic phenomenon known as the anomeric effect. wikipedia.org The anomeric effect is the preference of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to occupy the axial position, despite potential steric hindrance. wikipedia.org While the sulfonyl chloride group is not directly adjacent to the methoxy's oxygen, the presence of the methoxy group can still influence the conformational equilibrium through dipole-dipole interactions and hyperconjugation. acs.orgnih.gov Computational studies on methoxycyclohexane have shown that the equatorial conformer is generally more stable, but the energy difference between the axial and equatorial conformers is influenced by such stereoelectronic effects. nih.gov

Table 3: Representative Conformational Energy Differences in Substituted Cyclohexanes (Note: These values are based on studies of monosubstituted cyclohexanes and are intended to illustrate the energetic principles.)

| Substituent | Preferred Orientation | A-value (kcal/mol) | Reason for Preference |

| -OCH₃ | Equatorial | ~0.6 | Anomeric effect is weak in the absence of an adjacent ring heteroatom. |

| -SO₂Cl | Equatorial | > 2.0 (estimated) | Avoidance of significant 1,3-diaxial steric strain. |

Molecular Dynamics Simulations for Solvent Effects and Reaction Environment Studies

Molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in solution, by simulating the motions of atoms over time. mdpi.com These simulations are particularly useful for understanding how the solvent environment affects the conformational preferences and reactivity of a solute molecule. nih.govbohrium.com

For this compound, MD simulations could be employed to investigate the influence of different solvents on its conformational equilibrium. The polarity of the solvent can impact the stability of different conformers by preferentially solvating more polar conformers. cdnsciencepub.com For instance, in a polar solvent, the conformer with a larger dipole moment might be stabilized to a greater extent. The anomeric effect is known to be solvent-dependent, generally decreasing in more polar solvents. nih.gov

MD simulations can also provide insights into the local solvent structure around the reactive sulfonyl chloride group. The arrangement of solvent molecules can influence the approach of a nucleophile and the stabilization of the transition state, thereby affecting the reaction rate. nih.gov Radial distribution functions can be calculated from MD trajectories to quantify the probability of finding solvent molecules at a certain distance from the solute atoms. bohrium.com

Table 4: Conceptual Illustration of Solvent Effects on Conformational Equilibrium (Note: This table is conceptual and illustrates general trends. Specific data for this compound is not available.)

| Solvent | Dielectric Constant | Expected Effect on Axial/Equatorial Ratio | Rationale |

| Cyclohexane | ~2.0 | Favors the less polar conformer | Non-polar solvent minimizes dipole-dipole interactions. |

| Acetonitrile | ~37.5 | May slightly favor the more polar conformer | Polar aprotic solvent can stabilize a larger molecular dipole moment. |

| Water | ~80.1 | Can significantly influence equilibrium through hydrogen bonding and polarity | Polar protic solvent can form hydrogen bonds and strongly solvate polar groups. cdnsciencepub.com |

Future Research Directions and Emerging Paradigms for 3 Methoxycyclohexane 1 Sulfonyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign alternatives. rsc.org Future research into the synthesis of 3-Methoxycyclohexane-1-sulfonyl chloride is expected to focus on green chemistry principles.

Key areas for development include:

Oxidative Chlorination with Greener Oxidants : Moving away from hazardous reagents like chlorine gas, research is likely to explore milder and more sustainable oxidants. rsc.org One promising approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which can be prepared from readily available starting materials. organic-chemistry.org This method is operationally simple and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org Another green alternative is the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is both economical and environmentally friendly. organic-chemistry.org The use of oxone in conjunction with potassium chloride in water also presents a rapid and efficient method for the oxyhalogenation of thiols and disulfides. rsc.org

Metal-Free Catalytic Systems : The development of metal-free synthetic routes is a significant goal in green chemistry. An emerging strategy involves the use of ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl and oxygen as the terminal oxidant for the conversion of thiols to sulfonyl chlorides. rsc.org This method avoids the use of heavy metals and utilizes readily available and inexpensive reagents.

Photocatalytic Synthesis : Visible-light photocatalysis offers a sustainable approach to chemical synthesis. acs.org The use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild, room temperature conditions. acs.org Adapting such methods for aliphatic compounds like this compound would be a significant step forward.

| Method | Key Reagents | Advantages | Potential Challenges for this compound |

|---|---|---|---|

| NCS Chlorosulfonation | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Mild conditions, recyclable byproduct. organic-chemistry.org | Requires preparation of the corresponding isothiourea salt. |

| Bleach-Mediated Oxidation | S-alkylisothiourea salts, Sodium hypochlorite (B82951) (bleach) | Economical, environmentally friendly. organic-chemistry.org | Potential for over-oxidation or side reactions with the methoxy (B1213986) group. |

| Oxone-KX Oxyhalogenation | Thiols/disulfides, Oxone, KCl/KBr in water | Rapid, uses water as a solvent. rsc.org | Substrate solubility in water could be a factor. |

| Metal-Free Aerobic Oxidation | Thiols, Ammonium nitrate, HCl, Oxygen | Metal-free, uses air as the terminal oxidant. rsc.org | Optimization of reaction conditions for the specific substrate. |

| Photocatalysis | Diazonium salts, SO2 source, photocatalyst | Mild conditions, visible light as an energy source. acs.org | Adaptation from aromatic to aliphatic systems. |

Exploration of Unprecedented Reactivity Modes and Novel Transformations

The sulfonyl chloride functional group is a versatile electrophile, but its full reactive potential, especially in complex aliphatic systems, remains to be unlocked. nih.gov Future research will likely focus on discovering novel transformations of this compound.

Potential areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions : While the use of sulfonyl chlorides in cross-coupling reactions is established, expanding the scope to include aliphatic sulfonyl chlorides like this compound in novel coupling partnerships is a promising avenue. This could lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical-Mediated Reactions : Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. magtech.com.cn Exploring the radical reactivity of this compound could open up new pathways for the synthesis of complex cyclic structures.

Late-Stage Functionalization : A significant emerging paradigm is the use of pyrylium (B1242799) salts to activate primary sulfonamides for conversion back to sulfonyl chlorides under mild conditions. researchgate.net This allows for the late-stage functionalization of complex molecules, and applying this methodology to derivatives of this compound could enable the rapid generation of diverse compound libraries. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.gov The integration of this compound chemistry into these platforms is a logical next step.

Key aspects of this integration include:

Continuous Flow Synthesis of Sulfonyl Chlorides : Many reactions for the synthesis of sulfonyl chlorides are highly exothermic and involve hazardous reagents, making them ideal candidates for continuous flow processing. nih.gov Flow chemistry allows for better control over reaction parameters, leading to improved safety and higher yields. rsc.orgmdpi.com A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been developed, demonstrating high space-time yields. rsc.org

Automated Synthesis of Sulfonamides and Other Derivatives : Automated platforms can be used for the high-throughput synthesis of compound libraries. nih.govacs.org A fully automated flow-through process for the production of secondary sulfonamides has been demonstrated, showcasing the potential for rapid lead generation in drug discovery. nih.govacs.org Utilizing this compound in such a system could accelerate the discovery of new bioactive molecules.

Biocatalytic Approaches for Synthesis or Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the application of enzymes to sulfonyl chloride chemistry is still an emerging field, it holds significant promise.

Future research could focus on:

Enzymatic Synthesis of Sulfonyl Chlorides : The discovery or engineering of enzymes capable of catalyzing the oxidative chlorination of thiols or the direct sulfonation of C-H bonds would be a major breakthrough. This would allow for the synthesis of this compound under mild, aqueous conditions with high stereoselectivity.

Biocatalytic Derivatization : Enzymes could be employed for the selective derivatization of the sulfonyl chloride group or other parts of the this compound molecule. For instance, hydrolases could be used for the controlled hydrolysis to the corresponding sulfonic acid, or transferases could be employed for the synthesis of sulfonamides or sulfonate esters with high chemo- and regioselectivity.

Advanced Applications in Targeted Synthesis and Functional Materials

The unique structural features of this compound make it an attractive building block for the synthesis of a variety of target molecules and functional materials.

Potential future applications include:

Medicinal Chemistry : The sulfonamide functional group is a key component in a wide range of pharmaceuticals. researchgate.net The cyclohexyl and methoxy moieties of this compound can be used to tune the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

Functional Materials : Sulfonyl chlorides are used in the synthesis of polymers and other functional materials. The incorporation of the 3-methoxycyclohexane group could impart unique properties to these materials, such as altered solubility, thermal stability, or binding affinity. For example, sulfonyl chlorides can be used for the postsynthetic modification of metal-organic frameworks (MOFs), introducing new functionalities and tuning the properties of the pores. rsc.org

Agrochemicals : The sulfonyl group is also present in many herbicides and pesticides. The specific stereochemistry and functionalization of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

| Application Area | Potential Role of this compound | Key Research Focus |

|---|---|---|

| Medicinal Chemistry | As a scaffold for synthesizing novel sulfonamide-based drugs. | Exploration of structure-activity relationships and optimization of pharmacokinetic properties. |

| Functional Materials | As a monomer or modifying agent for polymers and MOFs. rsc.org | Investigation of the impact of the 3-methoxycyclohexyl group on material properties. |

| Agrochemicals | As a building block for new herbicides and pesticides. | Development of compounds with enhanced biological activity and improved environmental profiles. |

| Targeted Synthesis | As a chiral building block for the asymmetric synthesis of complex molecules. | Utilization of the stereocenters in the cyclohexane (B81311) ring to control the stereochemistry of subsequent reactions. |

Q & A

Q. Critical Parameters :

- Temperature Control : Exothermic reactions (e.g., sulfonation) require cooling to prevent side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reactivity, while inert atmospheres prevent hydrolysis of the sulfonyl chloride group .

- Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity during methoxy group attachment .

Basic: What common nucleophilic reactions does the sulfonyl chloride group undergo, and how are these applied in derivatization?

Methodological Answer:

The sulfonyl chloride group is highly electrophilic, enabling:

- Sulfonamide Formation : React with primary/secondary amines (e.g., in drug discovery) under mild conditions (0–5°C, base like pyridine) to form stable sulfonamides .

- Esterification : Alcohols or phenols yield sulfonate esters, useful as protecting groups or intermediates in polymer chemistry.

- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl boronic acids for biaryl sulfone synthesis.

Q. Workflow :

Quench Excess Reagent : Use aqueous NaHCO₃ to neutralize unreacted sulfonyl chloride.

Characterization : Confirm derivatization via FT-IR (S=O stretches at ~1350–1150 cm⁻¹) and ¹H NMR (shifted aromatic protons) .

Advanced: How can contradictory data in spectroscopic characterization (e.g., NMR, IR) be resolved when analyzing derivatives?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or tautomerism. Strategies include:

- Multi-Technique Validation : Cross-validate NMR with LC-MS to confirm molecular weight.

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ for polar compounds) to avoid peak splitting .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., cyclohexane ring flipping) .

Case Example :

A split peak in ¹³C NMR for the methoxy group may indicate restricted rotation. Variable-temperature NMR (25–80°C) can resolve this by observing coalescence .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic attacks. Parameters include:

- Electrostatic Potential Maps : Identify electron-deficient sulfur for nucleophilic targeting .

- Activation Energy Barriers : Compare pathways (e.g., SN² vs. radical mechanisms) .

- MD Simulations : Study solvent effects on reaction kinetics (e.g., water vs. THF) using GROMACS .

Validation : Experimental kinetic data (e.g., rate constants from UV-Vis monitoring) should align with computed barriers (±5 kcal/mol).

Basic: What purification techniques are effective post-synthesis, and how do solvent choices impact crystallinity?

Methodological Answer:

- Recrystallization : Optimal solvents (e.g., ethyl acetate/hexane mixtures) balance solubility and polarity. Slow cooling enhances crystal lattice formation .

- Column Chromatography : Use silica gel with gradients (e.g., 5–20% EtOAc in hexane) to separate sulfonyl chloride from byproducts.

- Crystallinity Factors :

- Low-Polarity Solvents (e.g., hexane) yield smaller, purer crystals.

- H-Bond Acceptors (e.g., acetone) disrupt crystal packing, reducing yield .

Advanced: How to optimize reaction conditions for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

-

DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). Example parameters:

Variable Range Tested Optimal Condition Temperature 0°C to 40°C 25°C Catalyst (AlCl₃) 0.1–1.0 eq 0.5 eq Reaction Time 2–24 h 12 h -

Continuous Flow Systems : Improve heat dissipation and mixing for exothermic steps (e.g., sulfonation) .

-

In-Line Analytics : Implement FT-IR probes to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.